

Comparing binding affinity of (2R) vs (2S) phenylmorpholine analogs

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Compound of Interest

Compound Name:	(2R)-2-(4-bromophenyl)morpholine hydrochloride
CAS No.:	2708342-23-6
Cat. No.:	B6209320

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Topic: Stereochemical Determinants of Binding Affinity: (2R) vs. (2S) Phenylmorpholine Analogs
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Chirality of Potency

In the development of monoamine transporter (MAT) ligands, the phenylmorpholine scaffold represents a privileged structure, functioning primarily as a norepinephrine-dopamine releasing agent (NDRA) or reuptake inhibitor. However, the pharmacological profile of these analogs is strictly governed by the stereochemistry at the C2 position of the morpholine ring.

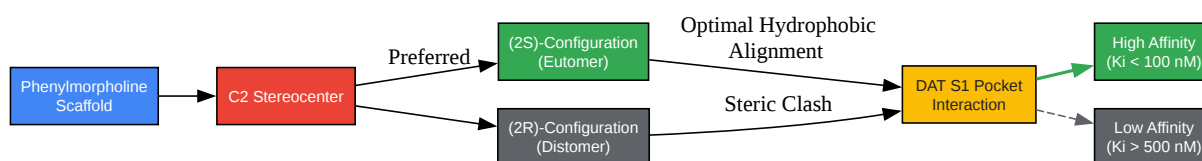
For phenylmorpholine analogs (most notably Phenmetrazine and its fluorinated derivatives), the (2S) configuration is generally the eutomer (active isomer), exhibiting significantly higher affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to its (2R) distomer. This guide analyzes the binding differential, providing experimental evidence and validated protocols for assessing these enantiomers.

Structural Basis of Interaction: The (2S) Preference

The differential binding affinity arises from the spatial orientation of the phenyl ring within the transporter's orthosteric binding site (S1 pocket).

- **The (2S) Configuration:** In the preferred chair conformation of the morpholine ring, the (2S)-phenyl group adopts an equatorial position that optimally aligns with the hydrophobic pocket formed by transmembrane domains (TM) 3 and 6 of the DAT. This mimics the active conformation of d-amphetamine.
- **The (2R) Configuration:** The (2R) isomer forces the phenyl ring into a spatial trajectory that encounters steric clashes with the extracellular loop residues or fails to engage the critical phenylalanine residues (e.g., Phe76 in hDAT) required for high-affinity binding.
- **The C3 Influence (Phenmetrazine):** In 3-substituted analogs like Phenmetrazine, the cis relationship between the C2-phenyl and C3-methyl groups is crucial. The (+)-(2S,3S) isomer is the most potent, whereas the (-)-(2R,3R) isomer shows 4–9 fold lower potency.

Visualizing the Pharmacophore Logic



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Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why the (2S) configuration results in superior binding affinity.

Comparative Performance Data

The following data highlights the disparity in binding affinity and functional potency between the enantiomers of Phenmetrazine (the archetype phenylmorpholine).

Table 1: Binding Affinity (

) and Uptake Inhibition (

) Profiles

Compound	Configuration	Target	I_{50} (nM)	Functional Outcome
(+)- Phenmetrazine	(2S, 3S)	hDAT	47 ± 5	Potent Reuptake Inhibition
(-)- Phenmetrazine	(2R, 3R)	hDAT	415 ± 32	Weak Inhibition
(+)- Phenmetrazine	(2S, 3S)	hNET	34 ± 4	Potent Reuptake Inhibition
(-)- Phenmetrazine	(2R, 3R)	hNET	280 ± 25	Moderate Inhibition
(+)- Phenmetrazine	(2S, 3S)	hSERT	> 10,000	Negligible Affinity

Data synthesized from Rothman et al. (2002) and related kinetic studies on HEK293 cells expressing human transporters.

Key Insight: The (2S) isomer displays approximately 9-fold higher selectivity for DAT compared to the (2R) isomer.^[1] This stereoselectivity is less pronounced at NET but still favors the (S) configuration.

Experimental Protocol: Radioligand Binding Assay

To replicate these findings or test new analogs, use the following self-validating protocol. This method uses competitive binding against high-affinity radioligands to determine

A. Materials & Reagents

- Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.

- Radioligands:
 - DAT:

or

(Specific Activity > 80 Ci/mmol).
 - NET:

.
- Assay Buffer: Tris-HCl (50 mM), NaCl (120 mM), KCl (5 mM), pH 7.4.
- Displacer: Indatraline or Mazindol (10 M) for non-specific binding (NSB) determination.

B. Step-by-Step Workflow

- Membrane Preparation:
 - Harvest HEK293 cells and homogenize in ice-cold buffer.
 - Centrifuge at 40,000

for 20 min at 4°C.
 - Resuspend pellet to a final protein concentration of 20–40

g/well .
- Incubation (Equilibrium Binding):
 - Total Binding (TB): Membrane + Radioligand (e.g., 2 nM) + Vehicle.
 - Non-Specific Binding (NSB): Membrane + Radioligand + Blocker (10

M Mazindol).
 - Experimental: Membrane + Radioligand + Test Analog ((2R) or (2S) at

to

M).

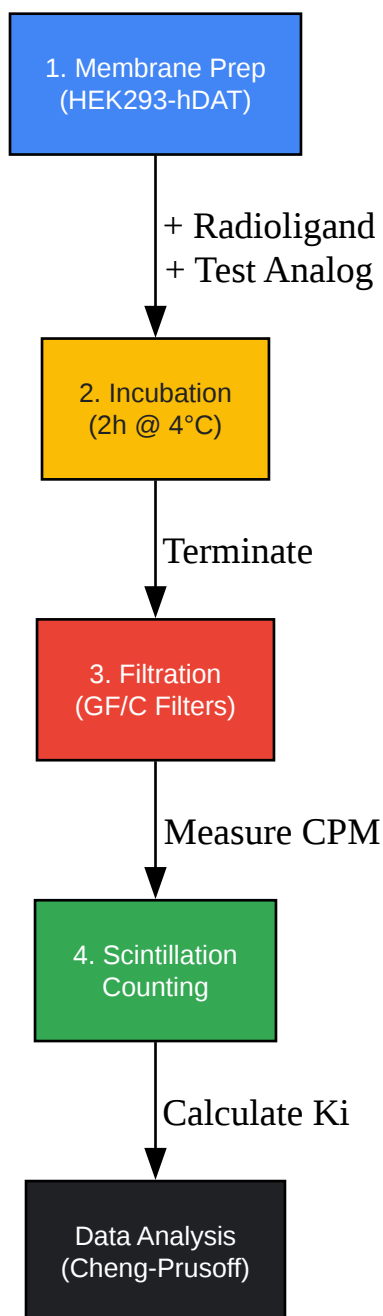
- Condition: Incubate for 2 hours at 4°C (to minimize uptake and focus on surface binding).
- Termination & Counting:
 - Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding).
 - Wash 3x with ice-cold buffer.
 - Measure radioactivity via liquid scintillation counting.
- Data Analysis (Self-Validation):
 - Calculate Specific Binding:

.
 - Fit data to a one-site competition model using non-linear regression.
 - Derive

using the Cheng-Prusoff equation:

.

Visualizing the Assay Workflow



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Figure 2: Validated workflow for determining binding affinity constants () for phenylmorpholine analogs.

Synthesis & Separation Note

To obtain pure enantiomers for testing, researchers typically employ one of two strategies:

- Asymmetric Synthesis: Using chiral precursors (e.g., (S)-phenylalanine) to set the C2 stereocenter early in the route.
- Chiral Resolution: Synthesizing the racemate and separating via Chiral HPLC (e.g., Chiralpak IA/IB columns) or crystallization with tartaric acid.
 - Verification: Optical rotation

and Circular Dichroism (CD) must be used to confirm absolute configuration before biological testing.

References

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- Banks, M. L., et al. (2013). "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." *Psychopharmacology*, 226(4), 663–672.

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Sources

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- [2. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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